molecular formula C18H18N4OS2 B2890970 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 872988-08-4

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2890970
CAS No.: 872988-08-4
M. Wt: 370.49
InChI Key: MOKJJOMFSVOUON-UHFFFAOYSA-N
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Description

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H18N4OS2 and its molecular weight is 370.49. The purity is usually 95%.
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Scientific Research Applications

Biological and Medicinal Chemistry Applications

  • Chemical Synthesis and Heterocyclic Compounds : Heterocyclic compounds like pyrazole and its derivatives, including pyridazin-3-yl motifs, play a crucial role in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. Synthesis methodologies emphasize the importance of such compounds in drug discovery and organic synthesis, highlighting their utility in creating biologically active molecules (Dar & Shamsuzzaman, 2015).

  • Optoelectronic Materials : The incorporation of heterocyclic fragments like quinazolines and pyrimidines into π-extended conjugated systems has been identified as valuable for developing novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, and photoelectric conversion, suggesting a cross-disciplinary research application of such chemical structures in materials science (Lipunova et al., 2018).

  • Optical Sensors : Pyrimidine derivatives, due to their ability to form coordination and hydrogen bonds, serve as excellent sensing probes. The development of optical sensors utilizing these derivatives demonstrates the intersection of chemistry and technology, indicating the potential for novel sensing technologies in environmental and health-related applications (Jindal & Kaur, 2021).

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-11-5-4-6-14(9-11)20-16(23)10-24-17-8-7-15(21-22-17)18-12(2)19-13(3)25-18/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKJJOMFSVOUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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